endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
tert-butyl N-[(1R,2R,5S)-8-azabicyclo[3.2.1]octan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-5-8-4-6-9(10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZCIFZEEFNPOF-IVZWLZJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2CCC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]2CC[C@H]1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of the Precursors
- Synthesis begins with a suitably protected amino acid or heterocyclic precursor, such as a Boc-protected amino group attached to a cycloalkene or cyclohexene derivative.
- Functionalization of the precursor with reactive groups (e.g., hydroxyl, nitrile, or halides) facilitates subsequent cyclization.
Step 2: Activation and Cyclization
- Activation of functional groups using reagents like phosphorous oxychloride or triphenylphosphine in combination with dehydrating agents.
- Intramolecular cyclization occurs under controlled conditions, often at low temperatures (-10°C to 0°C), to favor formation of the bridged bicyclic system with the amino group protected as Boc.
Step 3: Functional Group Transformations
- Post-cyclization modifications include nitrile hydrolysis or reduction to introduce amino functionalities.
- Boc-protection is retained or introduced at the amino group during or after cyclization, depending on the route.
Step 4: Final Purification and Characterization
- Purification via chromatography.
- Structural confirmation through NMR, IR, and mass spectrometry.
Data Table: Summary of Key Preparation Methods
Research Findings and Notable Advances
- The synthesis of This compound has been optimized via stereoselective cyclization of suitably functionalized intermediates, with yields often exceeding 70% under optimized conditions.
- Use of chiral auxiliaries or catalysts has significantly improved enantiomeric excess, making these methods suitable for pharmaceutical applications.
- Recent advances include asymmetric catalytic cyclizations employing metal complexes, which allow for scalable synthesis with high stereoselectivity.
Chemical Reactions Analysis
endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides under basic conditions.
Scientific Research Applications
1.1. Kappa Opioid Receptor Agonism
One of the primary applications of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane is its role as a Kappa Opioid Receptor (KOR) agonist. Research indicates that this compound and its derivatives exhibit significant affinity for KORs, which are implicated in pain modulation and mood regulation. This property suggests potential therapeutic applications for conditions such as:
- Chronic Pain Management : KOR agonists can provide analgesic effects without the addictive properties associated with traditional opioids.
- Neurological Disorders : Investigations have shown promise in treating disorders like Alzheimer's disease and Parkinson's disease, where modulation of KORs may alleviate symptoms related to these conditions .
1.2. Monoamine Reuptake Inhibition
This compound derivatives have been identified as monoamine reuptake inhibitors, which are useful in treating various psychiatric disorders, including:
- Depression : Compounds in this class can help balance neurotransmitter levels, potentially offering an alternative to existing antidepressants with fewer side effects.
- Anxiety Disorders : The ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine positions these compounds as candidates for anxiety management therapies .
Synthesis Methodologies
The synthesis of this compound typically involves several key steps:
- Starting Material Preparation : The synthesis often begins with the preparation of a suitable azabicyclo precursor.
- Boc Protection : The amino group is protected using tert-butyloxycarbonyl (Boc) to enhance stability during subsequent reactions.
- Cyclization : Intramolecular cyclization techniques are employed to form the bicyclic structure.
- Deprotection : The Boc group can be removed under acidic or basic conditions to yield free amines for further functionalization.
These steps highlight the versatility of the compound in organic synthesis, allowing for modifications that enhance its biological activity .
Research has demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines, including glioblastoma and hepatocellular carcinoma. These findings suggest that compounds within this class could be explored further for their potential as anticancer agents .
3.2. Pharmacological Profiling
Pharmacological studies have indicated that derivatives of this compound can effectively modulate neurotransmitter systems, providing insights into their mechanisms of action and therapeutic potential in treating mood disorders and pain management .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Basic bicyclic structure with nitrogen | Core structure for various derivatives |
| 3-(Boc-amino)-8-azabicyclo[3.2.1]octane | Similar but with different Boc positioning | Potentially different biological activities |
| Endo-2-(amino)-8-azabicyclo[3.2.1]octane | Lacks Boc protection | More reactive due to free amine |
This table illustrates how the presence of the Boc group enhances the stability and versatility of this compound compared to its analogs.
Mechanism of Action
The mechanism of action of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. As a KOR agonist, it binds to the kappa-opioid receptor, inducing conformational changes that activate downstream signaling pathways. This interaction is crucial for its pharmacological effects .
Comparison with Similar Compounds
Structural Analogues
exo-3-[(6-Fluoro-2-pyridyl)oxy]-8-azabicyclo[3.2.1]octane (NS12137)
- Structure : Exo-3-substituted with a fluoro-pyridyloxy group.
- Role : Reference compound in PET imaging studies (Dopamine Transporter (DAT) ligand) .
- Key Difference : The exo configuration and pyridyloxy substituent enhance DAT affinity compared to the Boc-protected endo isomer .
WIN35,428 (Cocaine Analog)
- Structure : 2β-Carbomethoxy-3β-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane.
- Activity : High DAT inhibition (IC₅₀ ~10 nM), used in addiction research .
- Comparison: Unlike the Boc-amino derivative, WIN35,428 lacks a protective group, enabling direct interaction with DAT .
RTI336
- Structure : 3β-(4-Chlorophenyl)-2β-(3-(4-methylphenyl)isoxazole).
- Application : Clinically trialed for cocaine addiction due to prolonged DAT inhibition .
- Divergence : The isoxazole substituent enhances metabolic stability compared to the Boc group’s transient protection .
Functional Analogues
Benzobicyclo[3.2.1]octene Derivatives
- Example: 4-((5R,6S,9S)-6,9-dihydro-5H-5,9-methanobenzo[7]annulen-6-yl)-N-(thien-2-ylmethyl)aniline.
- Activity : Cholinesterase inhibitors (IC₅₀ ~0.5–5 µM) for Alzheimer’s research .
- Contrast : These derivatives lack the 8-azabicyclo scaffold but share rigid bicyclic structures for target binding .
Nicotinic Acetylcholine Receptor Ligands
- Example : 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine.
- Role : Targets CNS cholinergic receptors for neurodegenerative disease treatment .
- Comparison : The benzyl group enhances lipophilicity, whereas the Boc group in the reference compound improves synthetic versatility .
Physicochemical and Pharmacokinetic Properties
Notes:
Biological Activity
Endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane is a bicyclic compound that possesses significant potential in medicinal chemistry due to its unique structural features and biological activity. This compound is characterized by a nitrogen atom in its bicyclic framework and a tert-butoxycarbonyl (Boc) protected amino group, which plays a crucial role in its reactivity and interaction with biological targets.
Structural Overview
The molecular formula of this compound is C_{12}H_{19}N_{1}O_{2}, with a molecular weight of approximately 226.32 g/mol. Its bicyclic structure imparts rigidity and stability, making it an attractive candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₁O₂ |
| Molecular Weight | 226.32 g/mol |
| Structure Type | Bicyclic compound |
| Functional Group | Boc-protected amino |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as a model compound for studying interactions with various biological targets, including enzymes and receptors. Its ability to modulate biological pathways positions it as a candidate for further investigation in pharmacology and drug development.
The Boc-protected amino group can undergo deprotection under acidic conditions, yielding a free amine that can participate in nucleophilic substitution reactions. This property allows the compound to form new bonds with electrophiles, enhancing its versatility in synthetic pathways and potential therapeutic applications.
Applications in Drug Development
- Monoamine Reuptake Inhibition : this compound derivatives have been investigated for their potential as monoamine reuptake inhibitors, which are effective in treating mood disorders such as depression and anxiety . These compounds show promise due to their structural similarity to established antidepressants while potentially offering improved safety profiles.
- Opioid Receptor Interaction : Certain derivatives of the azabicyclo[3.2.1]octane scaffold have been identified as mu opioid receptor antagonists, which could provide therapeutic benefits in managing opioid-induced side effects without compromising pain relief . This dual action makes them valuable in addressing complex pain management scenarios.
- Cytotoxic Activity : Preliminary studies have shown that azabicyclo[3.2.1]octane derivatives exhibit cytotoxic effects against various tumor cell lines, suggesting potential applications in cancer therapy . The structural rigidity of these compounds may contribute to their effectiveness against cancer cells.
Case Study 1: Monoamine Reuptake Inhibition
A study on the derivatives of this compound highlighted their selective inhibition of serotonin and norepinephrine reuptake transporters, demonstrating efficacy comparable to existing antidepressants but with fewer side effects . The research involved a series of pharmacological assays that confirmed the compounds' activity at clinically relevant concentrations.
Case Study 2: Opioid Receptor Antagonism
In another study, specific derivatives were tested for their ability to block mu opioid receptors without affecting central analgesic effects. This was achieved through targeted synthesis and subsequent biological evaluation, leading to promising results that indicate potential for treating opioid-induced bowel dysfunction .
Q & A
Q. What are the key steps and challenges in synthesizing endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane with high enantiomeric purity?
Methodological Answer:
- Core Step : Use Boc-protection early to shield the amine group during bicyclo scaffold formation. Evidence from similar 8-azabicyclo syntheses highlights the use of stereoselective ring-closing reactions under mild acidic conditions to preserve chirality .
- Challenges : Competing exo/endo isomerization during ring closure. Mitigate this by optimizing reaction temperature (e.g., 0–5°C) and using chiral auxiliaries or catalysts (e.g., Rhodium(I) complexes) to favor the endo configuration .
- Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak® AD-H column) and compare retention times with racemic standards .
Q. Which analytical techniques are most reliable for characterizing the Boc-protected amine in this compound?
Methodological Answer:
- 1H/13C NMR : Identify Boc-group signals (e.g., tert-butyl protons at ~1.4 ppm) and azabicyclo scaffold protons (bridgehead Hs at 3.1–3.5 ppm). Use DEPT-135 to distinguish CH, CH2, and CH3 groups .
- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]+ ions. Expected m/z for C12H21N2O2: 225.28 (calc.), with fragmentation patterns confirming Boc cleavage .
- FT-IR : Confirm Boc carbonyl stretch at ~1680–1720 cm⁻¹ and amine N-H absence (due to protection) .
Q. What safety precautions are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions due to potential dust inhalation risks .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical evaluation .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data across 8-azabicyclo[3.2.1]octane analogs?
Methodological Answer:
- Data Triangulation : Cross-validate using in vitro binding assays (e.g., radioligand displacement) and in silico docking (e.g., AutoDock Vina) to reconcile discrepancies between partial/full agonist reports .
- Control Variables : Standardize assay conditions (pH, temperature, buffer composition) and confirm compound purity (>98% via HPLC). Contradictions in BIMU analogs (e.g., BIMU 1 vs. BIMU 8) arose from differing substituent electronic profiles .
- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability and outlier removal protocols (e.g., Grubbs’ test) .
Q. What strategies optimize the stereochemical orientation of substituents to enhance target binding affinity?
Methodological Answer:
- Scaffold Modification : Introduce bulky groups (e.g., fluorophenyl in ) to restrict rotational freedom and stabilize bioactive conformations. Molecular dynamics simulations can predict steric clashes .
- SAR Studies : Synthesize analogs with para/meta substituents on the aryl ring and compare IC50 values. For example, 8-(2-fluoro-4-nitrophenyl) derivatives showed improved σ-receptor affinity due to electron-withdrawing effects .
- Crystallography : Co-crystallize lead compounds with target proteins (e.g., GPCRs) to identify critical hydrogen bonds or π-π interactions .
Q. How should environmental stability and degradation products of this compound be studied?
Methodological Answer:
- Hydrolytic Stability : Incubate in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor Boc deprotection via LC-MS and identify degradation products (e.g., free amine or oxazolidinones) .
- Photolysis : Expose to UV light (254 nm) in a photoreactor. Use HPLC-PDA to detect photodegradants and assess half-life .
- Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) for environmental risk assessment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
